
2,4-Difluoro-1,3,5-trimethylbenzene
描述
2,4-Difluoro-1,3,5-trimethylbenzene is an aromatic compound with the molecular formula C9H10F2 It is characterized by the presence of two fluorine atoms and three methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1,3,5-trimethylbenzene typically involves the fluorination of 1,3,5-trimethylbenzene. One common method includes the use of xenon difluoride and hydrogen fluoride in dichloromethane at 25°C for a short duration . Another approach involves a multi-step reaction starting with hydrogen fluoride and sodium nitrate, followed by treatment with iron and aqueous hydrochloric acid, and finally, diazotization with sodium nitrite and sodium tetrafluoroborate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions: 2,4-Difluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in acidic or basic medium is commonly used for oxidation of methyl groups.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Major Products Formed:
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Formation of 2,4-difluoro-1,3,5-trimethylbenzoic acid or 2,4-difluoro-1,3,5-trimethylbenzaldehyde.
Reduction: Formation of partially or fully hydrogenated derivatives of the compound.
科学研究应用
2,4-Difluoro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 2,4-Difluoro-1,3,5-trimethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the fluorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex. In oxidation reactions, the methyl groups are converted to carboxylic acids or aldehydes through a series of intermediate steps involving the formation of radicals or carbocations.
相似化合物的比较
1,3,5-Trimethylbenzene: Lacks the fluorine atoms, making it less reactive in nucleophilic aromatic substitution.
2,4,6-Trifluorotoluene: Contains three fluorine atoms but only one methyl group, leading to different reactivity and properties.
2,4-Difluorotoluene: Contains two fluorine atoms and one methyl group, making it less sterically hindered compared to 2,4-Difluoro-1,3,5-trimethylbenzene.
Uniqueness: this compound is unique due to the combination of two electron-withdrawing fluorine atoms and three electron-donating methyl groups
属性
IUPAC Name |
2,4-difluoro-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSIQSIVNEENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278859 | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-61-0 | |
| Record name | NSC10358 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)

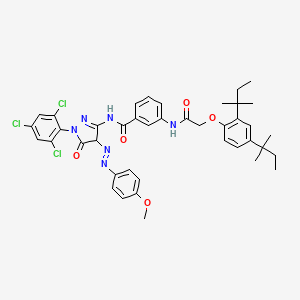
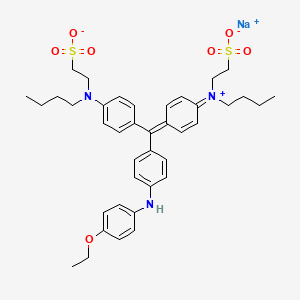




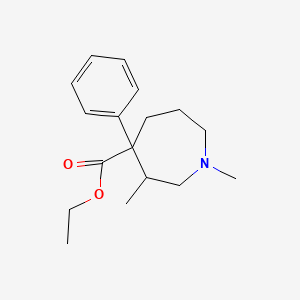
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
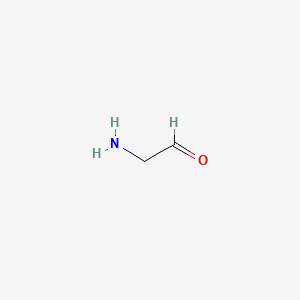
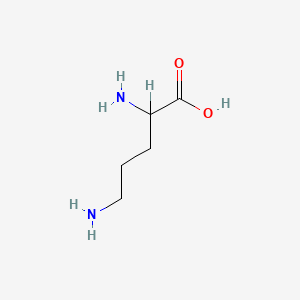
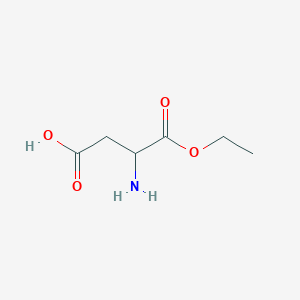
![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
